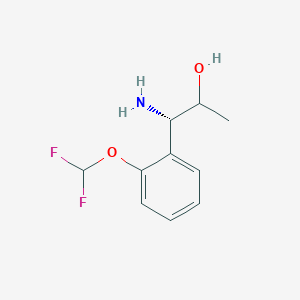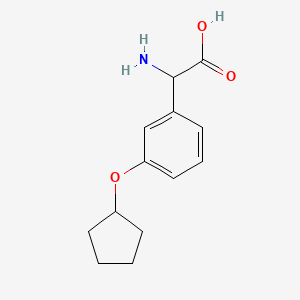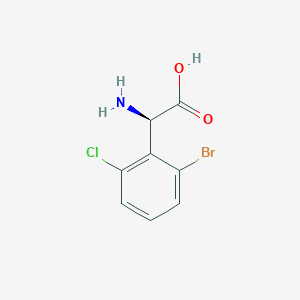![molecular formula C10H16N4 B13038051 (5AR,9AR)-1-Methyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine](/img/structure/B13038051.png)
(5AR,9AR)-1-Methyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5AR,9AR)-1-Methyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine is a complex organic compound that belongs to the class of triazolo-naphthyridines. This compound is characterized by its unique fused ring structure, which includes a triazole ring fused to a naphthyridine ring. The presence of multiple chiral centers in its structure adds to its complexity and potential for diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5AR,9AR)-1-Methyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine typically involves multi-step organic synthesis. The process often starts with the preparation of the naphthyridine core, followed by the introduction of the triazole ring through cyclization reactions. Common reagents used in these steps include hydrazine derivatives, aldehydes, and various catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be employed to make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
(5AR,9AR)-1-Methyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction can result in the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
(5AR,9AR)-1-Methyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (5AR,9AR)-1-Methyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Methylamine (CH3NH2): Contains a C-N bond and is used in various chemical reactions and industrial applications.
NH4S and NH4S2: Ionic compounds with similar configurations but distinct arrangements of sulfur atoms.
Uniqueness
(5AR,9AR)-1-Methyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine is unique due to its fused ring structure and multiple chiral centers, which contribute to its diverse chemical reactivity and potential biological activities. This distinguishes it from simpler compounds like methylamine and ionic compounds like NH4S and NH4S2.
Propiedades
Fórmula molecular |
C10H16N4 |
|---|---|
Peso molecular |
192.26 g/mol |
Nombre IUPAC |
(5aR,9aR)-1-methyl-4,5,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a][1,6]naphthyridine |
InChI |
InChI=1S/C10H16N4/c1-7-12-13-10-3-2-8-6-11-5-4-9(8)14(7)10/h8-9,11H,2-6H2,1H3/t8-,9-/m1/s1 |
Clave InChI |
LHKARNDNCUJTIN-RKDXNWHRSA-N |
SMILES isomérico |
CC1=NN=C2N1[C@@H]3CCNC[C@H]3CC2 |
SMILES canónico |
CC1=NN=C2N1C3CCNCC3CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3-(2-oxopropyl)imidazo[1,2-c]pyrimidin-5-one](/img/structure/B13038004.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-chloro-1-(methoxymethyl)-3-methyl-](/img/structure/B13038009.png)

![Methyl (S)-2-fluoro-4-(hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)benzoate](/img/structure/B13038015.png)

![6-Chloro-3-fluoroimidazo[1,2-A]pyridine](/img/structure/B13038029.png)

![1,4-dimethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13038041.png)

![1-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13038050.png)
![6-Nitro-8-thiatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B13038053.png)
![(1S,2S)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13038057.png)
